molecular formula C11H9N3S B108338 2-Hydrazinylnaphtho[1,2-d]thiazole CAS No. 16942-72-6

2-Hydrazinylnaphtho[1,2-d]thiazole

Cat. No. B108338
CAS RN: 16942-72-6
M. Wt: 215.28 g/mol
InChI Key: NVPCSQFCNORIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinylnaphtho[1,2-d]thiazole is a synthetic chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has shown promising results in the field of medicinal chemistry, as well as in the development of new materials and catalysts.

Mechanism Of Action

The mechanism of action of 2-Hydrazinylnaphtho[1,2-d]thiazole is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

2-Hydrazinylnaphtho[1,2-d]thiazole has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant activity, which may be beneficial in the treatment of various diseases. This compound has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, it has been reported to have antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydrazinylnaphtho[1,2-d]thiazole in lab experiments is its versatility. This compound has been shown to have a range of potential applications in various scientific fields. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for the study of 2-Hydrazinylnaphtho[1,2-d]thiazole. One area of research could focus on the development of new synthetic methods for this compound, which could make it easier to produce in larger quantities. Another area of research could focus on the development of new applications for this compound, such as its use in the development of new materials or as a potential therapeutic agent for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

The synthesis of 2-Hydrazinylnaphtho[1,2-d]thiazole is a multistep process that involves the reaction of various starting materials. One of the most commonly used methods for synthesizing this compound is the reaction of 2-bromo-1-naphthoic acid with thiosemicarbazide in the presence of a base. This reaction leads to the formation of the intermediate 2-(1-naphthyl)thiosemicarbazide, which is then cyclized to form 2-Hydrazinylnaphtho[1,2-d]thiazole.

Scientific Research Applications

The potential applications of 2-Hydrazinylnaphtho[1,2-d]thiazole in scientific research are vast. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been investigated for its potential use as a catalyst in various organic reactions. In addition, its potential as an anticancer agent has been studied extensively.

properties

CAS RN

16942-72-6

Product Name

2-Hydrazinylnaphtho[1,2-d]thiazole

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

benzo[e][1,3]benzothiazol-2-ylhydrazine

InChI

InChI=1S/C11H9N3S/c12-14-11-13-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H,12H2,(H,13,14)

InChI Key

NVPCSQFCNORIOF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NN

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NN

synonyms

Naphtho[1,2-d]thiazol-2(1H)-one, hydrazone (9CI)

Origin of Product

United States

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